3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a triaza group (indicating the presence of three nitrogen atoms in the ring), and a dione group (indicating the presence of two carbonyl groups). The compound also has an ethyl group, a methoxyphenyl group, and an acetyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex, due to the presence of multiple rings and functional groups. The spirocyclic structure would give the molecule a three-dimensional shape, while the presence of the dione group could potentially allow for hydrogen bonding. The methoxyphenyl group is likely to contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the dione group could potentially undergo reduction reactions, while the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dione and methoxyphenyl groups could potentially increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Receptor Binding and Selectivity
Compounds structurally similar to "3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" have been studied for their binding affinity and selectivity to receptor subtypes, such as the alpha 1-adrenoceptors. For example, BMY 7378, a compound with a somewhat similar structure, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype, indicating its potential application in understanding receptor functions and developing receptor-targeted therapies (Goetz et al., 1995).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of related spiropiperidine compounds. One study explored convenient one-pot multicomponent reactions (MCRs) to synthesize trifluoromethylated spiropiperidine derivatives under catalyst-free conditions, highlighting methodologies for efficiently generating structurally complex and highly functionalized compounds (Zhou et al., 2018).
Antimicrobial Applications
N-Halamine-coated cotton, utilizing a compound structurally related to "3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione," has been developed for antimicrobial and detoxification applications. This innovative approach uses the compound's ability to be bonded onto cotton fabrics, enabling the creation of materials with significant antimicrobial properties (Ren et al., 2009).
Future Directions
properties
IUPAC Name |
3-ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-21-16(23)18(19-17(21)24)8-10-20(11-9-18)15(22)12-13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKUMYUYSKEBAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.